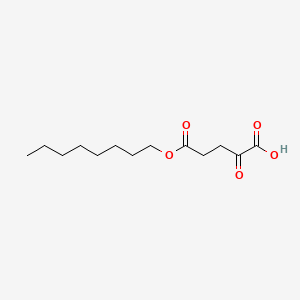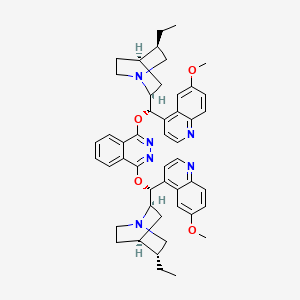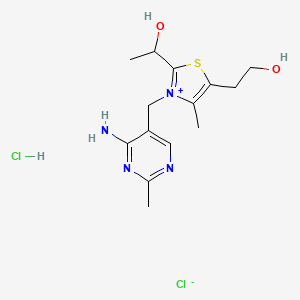
Hydroxyethylthiamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyethylthiamine hydrochloride is a chemical compound with the molecular formula C14H22Cl2N4O2S and a molecular weight of 381.32 g/mol . It is a derivative of thiamine (vitamin B1), which plays a crucial role in cellular metabolism. This compound is used in various analytical and research applications, particularly in the determination of free thiamine in biological tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyethylthiamine hydrochloride typically involves the reaction of thiamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Thiamine is dissolved in an appropriate solvent, such as water or ethanol.
- Ethylene oxide is added to the solution, and the mixture is stirred at a controlled temperature.
- The reaction is monitored until the desired product is formed.
- The product is then purified through crystallization or other suitable methods to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of thiamine and ethylene oxide in industrial reactors.
- Continuous monitoring and control of reaction conditions, such as temperature and pressure, to ensure optimal yield.
- Purification of the product through industrial-scale crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiamine derivatives.
科学研究应用
Hydroxyethylthiamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) for the determination of thiamine levels.
Biology: Employed in studies involving thiamine metabolism and its role in cellular processes.
Industry: Utilized in the production of fortified foods and supplements to ensure adequate thiamine intake.
作用机制
Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .
相似化合物的比较
Hydroxyethylthiamine hydrochloride can be compared with other thiamine derivatives, such as:
Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in various metabolic reactions.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Sulbutiamine: A synthetic derivative of thiamine that crosses the blood-brain barrier more effectively.
This compound is unique in its specific application for analytical purposes and its role in enhancing thiamine availability in biological tissues .
属性
IUPAC Name |
1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZEQHKSIBGCR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

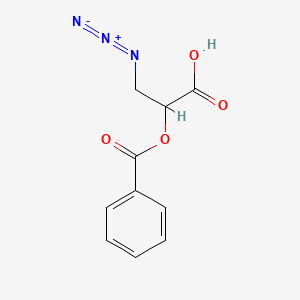
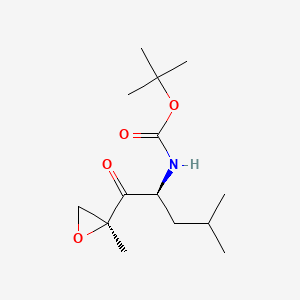
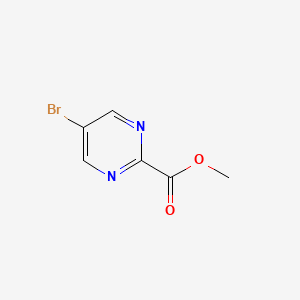
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
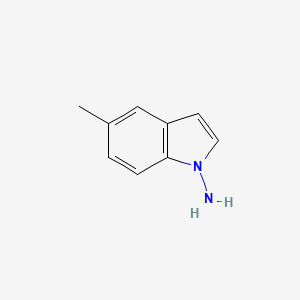
![([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate](/img/structure/B570051.png)
